molecular formula C12H15ClN2O2 B1382199 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride CAS No. 1803580-99-5

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride

Cat. No.: B1382199
CAS No.: 1803580-99-5
M. Wt: 254.71 g/mol
InChI Key: DRQWQULUOSODQU-UHFFFAOYSA-N
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Description

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Biochemical Analysis

Biochemical Properties

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to multiple receptors, which can influence various biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their activity and thus affecting the overall metabolic flux . Additionally, its interaction with proteins can lead to changes in protein conformation and function, further influencing cellular activities .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to specific receptors on the cell surface, leading to downstream effects on gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the rates of various metabolic reactions . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cell damage or apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, potentially altering the levels of metabolites and the overall metabolic flux . For example, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific amino acids and their derivatives . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that direct its distribution to various organelles . These processes are essential for determining the compound’s cellular effects and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and overall biochemical effects.

Preparation Methods

The synthesis of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the indole compound.

    Carboxylation: The carboxyl group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Reactions Analysis

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, leading to a range of biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.

These compounds share the indole core but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-14(2)7-9-6-13-11-5-8(12(15)16)3-4-10(9)11;/h3-6,13H,7H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWQULUOSODQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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